![molecular formula C16H15N3O B2894214 (2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one CAS No. 1798422-47-5](/img/structure/B2894214.png)

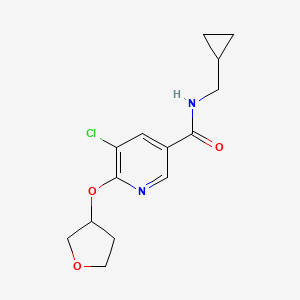

(2E)-3-phenyl-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

-

One-Pot Three-Component Reaction

- A recent study by Bhosle et al describes a green, efficient, and catalyst-free synthesis of DHPY derivatives using DIPEAc (diisopropylethylamine acetate) as a solvent and catalyst. The reaction involves aldehydes, barbituric acid, and ammonium acetate/urea. The method offers advantages such as short reaction time, substrate compatibility, and ease of recovery.

-

Domino Knoevenagel Condensation/Michael Addition/Cyclization Cascade

Wissenschaftliche Forschungsanwendungen

Tyrosine Kinase Inhibition

Pyrido[2,3-d]pyrimidin-7(8H)-ones, with structural similarity to nitrogenous bases found in DNA and RNA, have been explored for their potential as tyrosine kinase inhibitors. A general synthetic methodology for the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been described, highlighting the versatility of these compounds in medicinal chemistry, particularly as ZAP-70 inhibitors (Masip et al., 2021).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) was discussed, indicating the potential of these compounds in therapeutic applications (Rahmouni et al., 2016).

Antimicrobial Evaluation

Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed mild activities, providing insights into their potential as antimicrobial agents (Gomha et al., 2018).

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been explored for its suitability in novel crown-containing hydrogen-bonded supramolecular assemblies. This research demonstrates the potential of dihydropyrimidine derivatives in the development of advanced materials (Fonari et al., 2004).

Nonsteroidal Antiinflammatory Drugs (NSAIDs)

2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and evaluated for their antiinflammatory properties. One compound showed high activity and a better therapeutic index than reference drugs, without ulcerogenic activity, indicating the potential for safer NSAID alternatives (Auzzi et al., 1983).

Wirkmechanismus

Target of Action

Similar compounds have shown to target protein kinases, which play active roles in signal transduction pathways in humans . Dysfunction of these kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

Mode of Action

For instance, some compounds inhibit the synthesis of prostaglandins, which are key players in inflammatory responses .

Biochemical Pathways

It’s known that kinase inhibitors, like this compound, can affect a variety of cellular processes, including cell division, survival, and apoptosis .

Pharmacokinetics

It’s known that the pharmacokinetic properties of similar compounds are directly linked to their stability in hepatocytes and whole blood . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by its chemical stability.

Result of Action

Similar compounds have shown good in vitro anti-proliferative activities against various cell lines . Some of them were even more potent than known inhibitors like ibrutinib .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Biochemische Analyse

Biochemical Properties

The compound interacts with JAK3, an enzyme that plays a crucial role in the immune system . By inhibiting JAK3, the compound can interfere with the abnormal activity of the immune system, reducing inflammation in autoimmune diseases .

Cellular Effects

The compound has been shown to inhibit the differentiation and function of Th1 and Th17 cells in vitro . It also inhibits the phosphorylation of STAT5 induced by IL-2, IL-4, IL-7, and IL-15, and the phosphorylation of STAT3 induced by IL-21 .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting JAK3 . This inhibition disrupts the signaling pathways of the immune system, reducing the inflammation associated with autoimmune diseases .

Temporal Effects in Laboratory Settings

The compound has been shown to reduce disease pathology in mouse models of experimental autoimmune encephalomyelitis and rat models of adjuvant-induced arthritis . The compound has suitable pharmacokinetic and pharmacodynamic properties for preclinical and clinical evaluation .

Metabolic Pathways

The compound is mainly metabolized by cytochrome P450 (CYP3A and a small portion of CYP2D6) .

Eigenschaften

IUPAC Name |

(E)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c20-16(7-6-13-4-2-1-3-5-13)19-9-8-15-14(11-19)10-17-12-18-15/h1-7,10,12H,8-9,11H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGLEBVTFUJRNL-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CN=CN=C21)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2894133.png)

![[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2894134.png)

![5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2894135.png)

![2-Isopropyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2894140.png)

![1-{2-Hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl}-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2894149.png)

![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2894154.png)